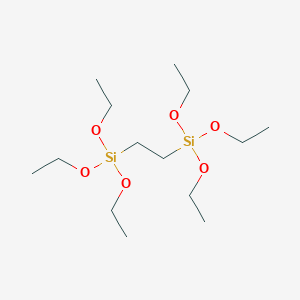

1,2-Bis(triethoxysilyl)ethane

Overview

Description

1,2-Bis(triethoxysilyl)ethane (BTEE) is a bis(trialkylsilyl) precursor that has been utilized in the modification of polymer membranes, specifically in the creation of organic-inorganic hybrid membranes . It is also used in the synthesis of organosilica membranes, where its co-polymerization with other precursors can improve gas permselectivity . BTEE is a compound that can undergo hydrolysis and condensation reactions, which are essential in sol-gel processes .

Synthesis Analysis

The synthesis of BTEE involves its integration into various polymeric structures. For instance, BTEE has been incorporated into poly(vinyl alcohol) (PVA) membranes through a sol-gel method, which enhances the membranes' permeability and selectivity for pervaporation dehydration of ethanol . Additionally, the co-polymerization of BTEE with 1,2-bis(triethoxysilyl)methane (BTESM) has been explored to tune the microstructure of organosilica membranes, resulting in improved gas permselectivity .

Molecular Structure Analysis

The molecular structure of BTEE plays a crucial role in its reactivity and the properties of the resulting materials. For example, the introduction of BTEE into PVA membranes increases the amorphous region, making the membranes more compact and less prone to swelling in aqueous solutions . The molecular structure of BTEE also allows for the formation of cyclic structures during sol-gel polymerization, which can be incorporated into network silsesquioxane polymers .

Chemical Reactions Analysis

BTEE is involved in various chemical reactions, including hydrolysis and condensation, which are fundamental to the sol-gel process. The kinetics and stability of these reactions in water-ethanol solutions have been studied using FTIR spectroscopy . Additionally, BTEE's reactivity has been harnessed in the synthesis of complex organometallic structures, as demonstrated by the reaction of 1,1-bis(3-indenyl)ethane with transition metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTEE-derived materials have been extensively studied. For instance, the hybrid PVA/BTEE membranes exhibit high thermal stability and improved separation performances compared to pure PVA membranes . The introduction of BTEE into the structure of organosilica membranes has been shown to maintain high hydrogen permeance while significantly reducing the permeance of larger gases like CO2 and N2 . The early corrosion behavior of steel pre-treated with BTEE has also been investigated, revealing that BTEE films can provide temporary corrosion protection .

Scientific Research Applications

Hydrolysis and Stability Studies

- Hydrolysis in Aqueous and Methanol Solutions : The hydrolysis process of bis-1,2-(triethoxysilyl)ethane (BTSE) was studied in different solutions. In water-rich solutions, hydrolysis takes place for 3 days, with 85% of silane molecules transforming into silanols (Díaz-Benito et al., 2010).

- Hydrolysis Kinetics in Water-Ethanol Solution : Research evaluated the stability and hydrolysis kinetics of BTSE in water-ethanol solutions using FTIR spectroscopy, providing insights into hydrolysis rate constants and overall stability (Pu et al., 1997).

Corrosion Resistance and Surface Treatments

- Corrosion Behaviour on Galvanised Steel : BTSE films on hot dip galvanised steel substrates showed temporary corrosion protection during immersion in NaCl-containing solutions (Montemor et al., 2004).

- Interface Formation on Aluminum : The adhesion performance of BTSE coatings on aluminum surfaces was assessed, revealing insights into the silane adhesion strength and chemical bonding (Teo et al., 2004).

Membrane Technology and Gas Permeation

- Hybrid Silica Membranes for Gas Separation : BTSE was used to create organic-inorganic hybrid silica membranes with loose amorphous networks, showing high hydrogen permeance and selectivity (Kanezashi et al., 2010).

- Organic-Inorganic Hybrid Membranes in Pervaporation : Novel hybrid membranes of poly(vinyl alcohol)/BTSE were prepared, showing improved permeability, selectivity, and thermal stability (Zhang et al., 2008).

Dental Materials and Coatings

- Bond Strength between Resin and Zirconia : The use of BTSE as a cross-linking silane in dental materials was explored, highlighting its effect on shear bond strength between resin-composite cement and zirconia (Lung et al., 2012).

Electrochemical Studies and Corrosion Protection

- Electrodeposition Potential Effects on Corrosion Properties : BTSE films on aluminum alloys showed improved corrosion inhibition properties when prepared at cathodic potentials (Hu et al., 2006).

Advanced Polymer and Membrane Research

- Free-Standing Films from Copolymers : Copolymerization of BTSE with 3-mercaptopropyl(trimethoxy)silane resulted in free-standing films with high thermal stability and adjustable sulfonyl group content (Gunji et al., 2010).

Mechanism of Action

Target of Action

1,2-Bis(triethoxysilyl)ethane (BTESE) is a silsesquioxane precursor . Its primary targets are silica networks, which it can tune, making them useful in applications related to molecular separation .

Mode of Action

BTESE interacts with its targets by forming mesoporous organosilica materials . It can also undertake the amine functionalization of mesoporous silica . This interaction results in changes to the structure and properties of the silica networks.

Biochemical Pathways

It’s known that btese plays a crucial role in the preparation of mesoporous organosilica materials . These materials have a wide range of applications, including molecular separation .

Pharmacokinetics

It’s known that btese is a non-functional silane and a double trialkoxysilyl precursor . This suggests that it may have unique absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of BTESE’s action primarily involve the formation of mesoporous organosilica materials . These materials can be used in various applications, including molecular separation .

Action Environment

The action, efficacy, and stability of BTESE can be influenced by environmental factors. For instance, BTESE is known to react slowly with moisture or water . Therefore, it should be stored in a dry place to maintain its stability . Furthermore, BTESE is soluble in alcohol, aromatic, and aliphatic hydrocarbons , suggesting that these solvents could potentially influence its action and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

triethoxy(2-triethoxysilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJPHXTEXTLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

232586-88-8 | |

| Record name | Bis(triethoxysilyl)ethane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232586-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051763 | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

16068-37-4 | |

| Record name | Bis(triethoxysilyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16068-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016068374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TRIETHOXYSILYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57B935G98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

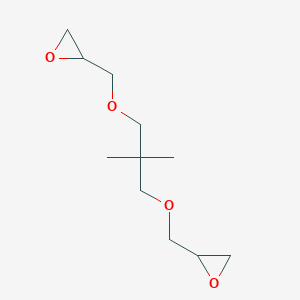

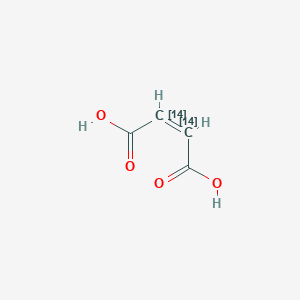

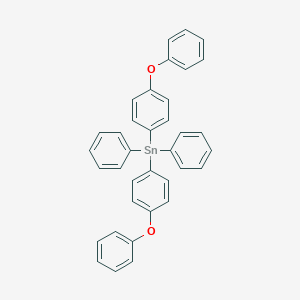

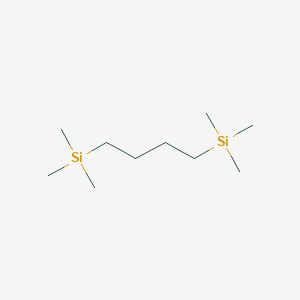

Feasible Synthetic Routes

Q & A

A: 1,2-Bis(triethoxysilyl)ethane (BTESE) is an organosilica precursor frequently employed in material science. Its structure features an ethane bridge connecting two silicon atoms, each bearing three ethoxy groups. This unique structure enables the formation of organic-inorganic hybrid materials with enhanced properties compared to purely inorganic silica materials [, , , , ].

A: BTESE undergoes hydrolysis and condensation reactions, primarily driven by its ethoxy groups. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, enabling condensation reactions with other hydrolyzed BTESE molecules or with other silica precursors like tetraethyl orthosilicate (TEOS). This process generates siloxane (Si-O-Si) bonds, ultimately building the inorganic network of the material [, , , ]. The presence of the ethane bridge allows for the integration of organic functionality within the inorganic silica network, leading to hybrid materials [, ].

A:

ANone: BTESE offers several advantages, including:

- Enhanced Hydrothermal Stability: Materials synthesized with BTESE often exhibit higher resistance to degradation in hot water or steam compared to purely inorganic silica materials. This is crucial for applications requiring long-term stability in aqueous environments [, , ].

- Tunable Hydrophobicity: The organic ethane bridge introduces hydrophobicity, which can be further tuned by adjusting the BTESE concentration or by co-condensation with other organosilanes. This allows for the creation of materials with tailored wetting properties [, , , ].

A: BTESE is a popular precursor for creating PMOs, a class of materials with ordered pore structures and high surface areas [, , , ]. In PMO synthesis, BTESE reacts with a structure-directing agent (SDA), typically a surfactant, to assemble into an ordered mesophase. After template removal, the resulting PMO possesses uniform pores with sizes ranging from 2 to 50 nm, ideal for applications like catalysis, adsorption, and separation [, , , ].

ANone: BTESE can form various mesostructures depending on the synthesis conditions, including:

- Two-dimensional hexagonal (p6mm): This is the most common structure, featuring hexagonally arranged cylindrical pores running parallel to each other [, , ].

ANone: Increasing the BTESE concentration generally leads to:

- Increased organic content: This can enhance the hydrophobicity and hydrothermal stability of the material [, ].

ANone: BTESE-derived materials, particularly PMOs, are attractive catalyst supports due to their high surface area, tunable pore size, and the ability to incorporate catalytic species. This can be achieved through various methods:

- Grafting: Anchoring catalytically active species onto the PMO surface [].

- Direct Synthesis: Incorporating the catalyst during the PMO synthesis, resulting in highly dispersed active sites [].

ANone: BTESE-derived catalysts have shown promise in various reactions, including:

- Suzuki Cross-Coupling: Thiol-functionalized BTESE materials effectively scavenge palladium catalysts, confirming the homogeneous nature of the reaction and enabling catalyst recycling [].

- Asymmetric Epoxidation: Cinchona alkaloid-functionalized PMOs effectively catalyze the epoxidation of β-trifluoromethyl-β,β-disubstituted enones, offering a route to valuable chiral building blocks [].

ANone: The structure of BTESE significantly influences its material properties:

- Ethane Bridge: The flexible ethane bridge enhances network flexibility, contributing to improved hydrothermal stability compared to rigid silica networks []. It also introduces hydrophobicity, tunable by adjusting the BTESE concentration [].

A: Yes, modifying the BTESE structure offers further control over material properties. For instance, replacing the ethane bridge with longer alkyl chains can increase hydrophobicity [, ], while incorporating functional groups like amines or thiols can introduce specific functionalities for applications like catalysis or adsorption [, , ].

A: While BTESE itself has low toxicity, its production and the disposal of BTESE-derived materials should be considered. Research on ecotoxicological effects and strategies for mitigating any negative impacts is ongoing [].

ANone: Yes, computational chemistry contributes to understanding BTESE's behavior and designing new materials:

- Molecular Dynamics Simulations: These can predict the structure and dynamics of BTESE-derived materials, providing insights into their properties [].

ANone: Research on BTESE continues to explore its potential in diverse fields:

- Advanced Materials: Developing novel PMOs with tailored properties for specific applications, such as gas separation, sensing, and drug delivery [, , , ].

- Catalysis: Designing more efficient and selective catalysts by exploiting the unique properties of BTESE-derived materials, including their high surface area, tunable pore size, and the ability to incorporate various catalytic species [, , , ].

- Sustainable Chemistry: Exploring the use of BTESE in developing environmentally friendly processes and materials, such as biodegradable polymers and recyclable catalysts [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.